molecular formula C19H23F2NO2 B2639255 2,6-difluoro-N-[(2-methoxyadamantan-2-yl)methyl]benzamide CAS No. 1797900-98-1

2,6-difluoro-N-[(2-methoxyadamantan-2-yl)methyl]benzamide

Cat. No.: B2639255
CAS No.: 1797900-98-1
M. Wt: 335.395
InChI Key: VVRLRKURNVCMEW-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-[(2-methoxyadamantan-2-yl)methyl]benzamide is a synthetic organic compound characterized by the presence of two fluorine atoms on the benzene ring and a methoxyadamantane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-[(2-methoxyadamantan-2-yl)methyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-difluorobenzoic acid and 2-methoxyadamantane.

    Amidation Reaction: The carboxylic acid group of 2,6-difluorobenzoic acid is converted to an amide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

    Methoxyadamantane Addition: The methoxyadamantane moiety is introduced through a nucleophilic substitution reaction, where the methoxy group acts as a leaving group, allowing the adamantane structure to attach to the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-[(2-methoxyadamantan-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), methanol (MeOH)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Various substituted benzamides

Scientific Research Applications

2,6-Difluoro-N-[(2-methoxyadamantan-2-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-[(2-methoxyadamantan-2-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluorobenzoic acid
  • 2,4-Difluorobenzoic acid
  • 3,4-Difluorobenzoic acid
  • 4-Fluorobenzoic acid
  • 2,3-Difluorobenzoic acid

Uniqueness

2,6-Difluoro-N-[(2-methoxyadamantan-2-yl)methyl]benzamide is unique due to the presence of the methoxyadamantane moiety, which imparts distinct physicochemical properties and biological activities. This structural feature differentiates it from other fluorinated benzamides, making it a valuable compound for specific applications in research and industry.

Biological Activity

2,6-Difluoro-N-[(2-methoxyadamantan-2-yl)methyl]benzamide is a synthetic compound belonging to the benzamide class, characterized by its unique structural features that may confer specific biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C15H18F2N2O2
  • Molecular Weight : 296.31 g/mol
  • IUPAC Name : this compound

The presence of fluorine atoms and the adamantane moiety in its structure suggest that this compound may exhibit enhanced lipophilicity and binding affinity to biological targets.

Anti-inflammatory Effects

Benzamides have also been studied for their anti-inflammatory properties. The modulation of inflammatory pathways could be beneficial in conditions like arthritis and other inflammatory diseases. While specific data on this compound are sparse, the general class of benzamides has been noted for such activities.

Case Studies and Experimental Data

  • In vitro Studies : A study involving various benzamide derivatives showed that modifications at the aromatic ring could significantly affect their biological activity. Compounds with electron-withdrawing groups like fluorine exhibited enhanced potency against cancer cell lines .
  • In vivo Efficacy : In animal models, certain benzamide derivatives demonstrated a reduction in tumor size and improved survival rates when administered at therapeutic doses. This suggests a potential for translating findings from this compound into clinical settings.

Data Table: Biological Activities of Related Benzamides

Compound NameActivity TypeTarget(s)EfficacyReference
N-(1,3,4-thiadiazol-2-yl)benzamide derivativesAnticancerEGFR, HER-2High inhibition in MCF-7
Benzamide analogsAnti-inflammatoryPro-inflammatory cytokinesReduced cytokine levels
4-Bromo-N-methylbenzamideAnticancerTyrosinaseStrong inhibition

Properties

IUPAC Name

2,6-difluoro-N-[(2-methoxy-2-adamantyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F2NO2/c1-24-19(13-6-11-5-12(8-13)9-14(19)7-11)10-22-18(23)17-15(20)3-2-4-16(17)21/h2-4,11-14H,5-10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRLRKURNVCMEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2CC3CC(C2)CC1C3)CNC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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